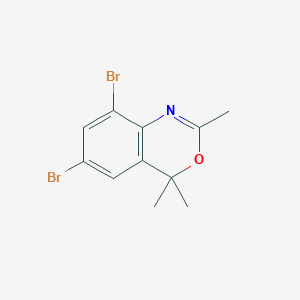![molecular formula C11H20O3Si B14390279 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one CAS No. 89861-20-1](/img/structure/B14390279.png)
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a tert-butyl(dimethyl)silyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected hydroxyl compounds.
Scientific Research Applications
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Potential use in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The silyl group can be selectively removed under mild conditions using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used as a versatile reagent in synthetic glycobiology.
tert-Butyldiphenylsilyl ethers: Another class of silyl ethers used for protecting hydroxyl groups.
Uniqueness
3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one is unique due to its specific structural features that combine the reactivity of the furan ring with the protective capabilities of the tert-butyl(dimethyl)silyl group. This combination allows for selective reactions and functional group transformations that are not easily achievable with other protecting groups.
Properties
CAS No. |
89861-20-1 |
|---|---|
Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-9-6-7-13-10(9)12/h6H,7-8H2,1-5H3 |
InChI Key |
WLHHIKOIOGXYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



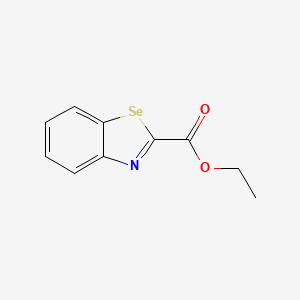
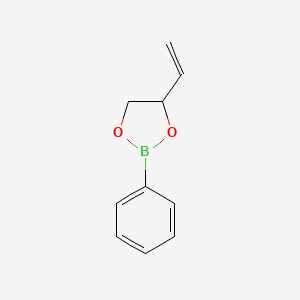

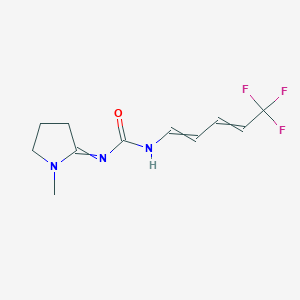
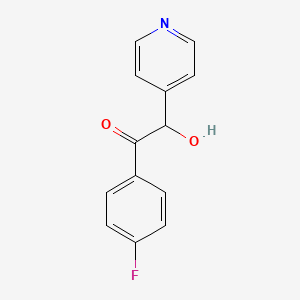
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

dimethylsilane](/img/structure/B14390258.png)


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
